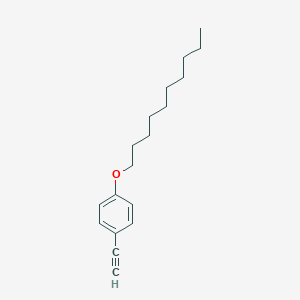
1-(Decyloxy)-4-ethynylbenzene
Vue d'ensemble
Description
1-(Decyloxy)-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a decyloxy group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Decyloxy)-4-ethynylbenzene typically involves the following steps:
Formation of the Decyloxy Group: This can be achieved by reacting decanol with a suitable benzene derivative under conditions that promote ether formation.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Decyloxy)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(Decyloxy)-4-ethynylbenzene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Mécanisme D'action
The mechanism by which 1-(Decyloxy)-4-ethynylbenzene exerts its effects is primarily through its interaction with other molecules via its ethynyl and decyloxy groups. These interactions can influence the electronic properties of materials, making it valuable in applications like organic electronics. The molecular targets and pathways involved include:
Electron Transport: Facilitates electron transport in organic semiconductors.
Molecular Recognition: The ethynyl group can participate in π-π interactions, enhancing molecular recognition capabilities.
Comparaison Avec Des Composés Similaires
- 1-(Octyloxy)-4-ethynylbenzene
- 1-(Hexyloxy)-4-ethynylbenzene
- 1-(Butyloxy)-4-ethynylbenzene
Comparison: 1-(Decyloxy)-4-ethynylbenzene is unique due to its longer alkyl chain (decyloxy group), which can influence its solubility, melting point, and interaction with other molecules. This makes it particularly suitable for applications requiring specific physical properties, such as in liquid crystals and organic semiconductors.
Propriétés
IUPAC Name |
1-decoxy-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-3-5-6-7-8-9-10-11-16-19-18-14-12-17(4-2)13-15-18/h2,12-15H,3,5-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRNONKKPITKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561546 | |
| Record name | 1-(Decyloxy)-4-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125151-62-4 | |
| Record name | 1-(Decyloxy)-4-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



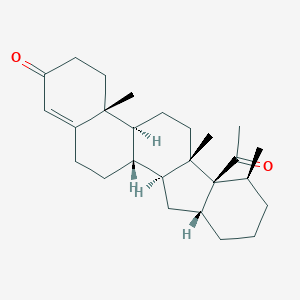
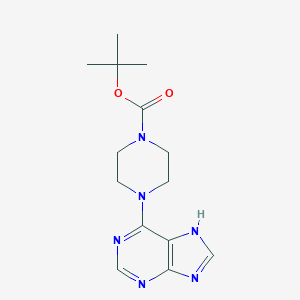
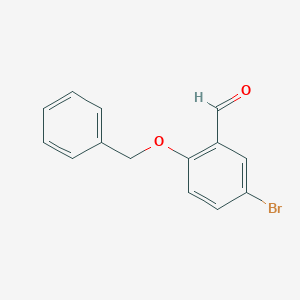
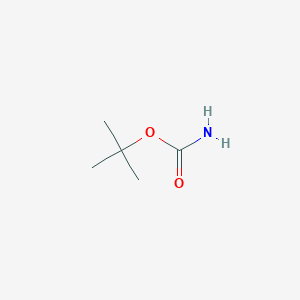
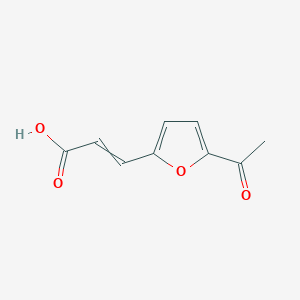


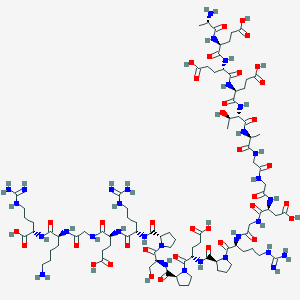


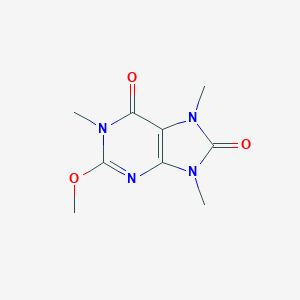
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

